molecular formula C15H14N2O4 B6415349 6-Amino-3-(4-ethoxycarbonylphenyl)picolinic acid CAS No. 1261986-30-4

6-Amino-3-(4-ethoxycarbonylphenyl)picolinic acid

Cat. No.: B6415349
CAS No.: 1261986-30-4
M. Wt: 286.28 g/mol
InChI Key: HKOHOSJVWVVLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-3-(4-ethoxycarbonylphenyl)picolinic acid is a chemical compound with significant potential in various fields of research. It is a derivative of picolinic acid, which is known for its role as a bidentate chelating agent. This compound has a unique structure that includes an amino group, an ethoxycarbonyl group, and a phenyl group attached to a picolinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(4-ethoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-(4-ethoxycarbonylphenyl)picolinic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(4-ethoxycarbonylphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-Amino-3-(4-ethoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-Amino-3-(4-ethoxycarbonylphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. It can act as a chelating agent, binding to metal ions and altering their biological activity. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-3-(4-tert-butylphenyl)picolinic acid
  • 6-Amino-3-(4-methylphenyl)picolinic acid
  • 6-Amino-3-(4-chlorophenyl)picolinic acid

Uniqueness

What sets 6-Amino-3-(4-ethoxycarbonylphenyl)picolinic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The ethoxycarbonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-amino-3-(4-ethoxycarbonylphenyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-2-21-15(20)10-5-3-9(4-6-10)11-7-8-12(16)17-13(11)14(18)19/h3-8H,2H2,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOHOSJVWVVLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.